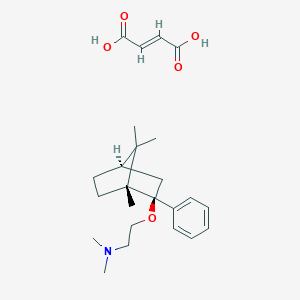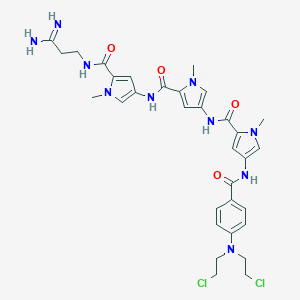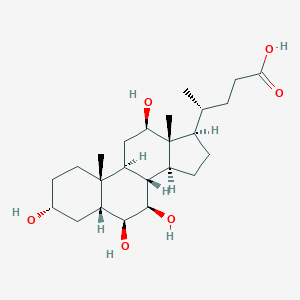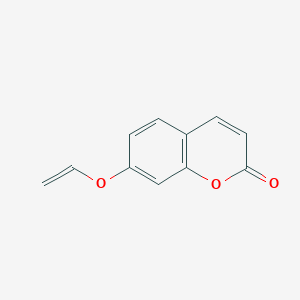
7-Ethenyloxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenyloxycoumarin, also known as coumarin-ethene oxide, is a chemical compound that belongs to the coumarin family. It is a colorless liquid that is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 7-Ethenyloxycoumarin involves the reaction of the compound with ROS. When ROS are present, the ethene oxide group in 7-Ethenyloxycoumarin undergoes a ring-opening reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample, allowing for quantitative analysis.
Biochemical and Physiological Effects
7-Ethenyloxycoumarin has been shown to have minimal toxicity and does not interfere with cellular processes. It is highly selective for ROS and does not react with other molecules present in cells. The compound has been used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Ethenyloxycoumarin is its high selectivity for ROS. This allows for accurate detection of ROS in complex biological samples. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 7-Ethenyloxycoumarin is its sensitivity to light. The compound can undergo photobleaching, which can affect the accuracy of the results. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of 7-Ethenyloxycoumarin in scientific research. One area of interest is the development of new fluorescent probes based on 7-Ethenyloxycoumarin. These probes could be designed to target specific ROS or other molecules of interest, allowing for more precise detection and analysis. Another area of interest is the use of 7-Ethenyloxycoumarin in vivo. While the compound has been used extensively in vitro, its use in living organisms is still limited. Future studies could explore the potential of 7-Ethenyloxycoumarin as a diagnostic tool for various diseases in animal models. Finally, the development of new synthesis methods for 7-Ethenyloxycoumarin could lead to improved yields and purity, making the compound more accessible for scientific research.
Conclusion
7-Ethenyloxycoumarin is a valuable tool for scientific research due to its unique properties as a fluorescent probe for ROS. The compound has a wide range of applications in the study of various diseases and cellular processes. While there are limitations to its use, ongoing research is exploring new directions for the development and application of 7-Ethenyloxycoumarin in scientific research.
Synthesemethoden
The synthesis of 7-Ethenyloxycoumarin involves the reaction of coumarin with ethene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
7-Ethenyloxycoumarin has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The use of 7-Ethenyloxycoumarin as a fluorescent probe allows for the detection of ROS in real-time, providing valuable insights into the mechanisms of oxidative stress.
Eigenschaften
CAS-Nummer |
120876-04-2 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7-ethenoxychromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2 |
InChI-Schlüssel |
YLKMRNNJUVHZRT-UHFFFAOYSA-N |
SMILES |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
Kanonische SMILES |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
Andere CAS-Nummern |
120876-04-2 |
Synonyme |
7-ethenyloxycoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



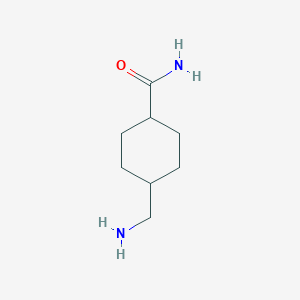

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

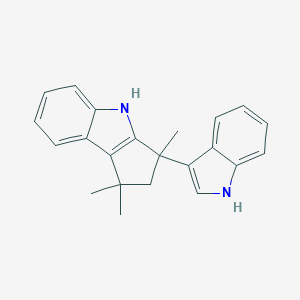

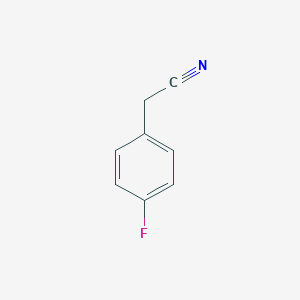

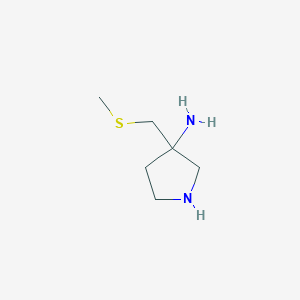

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
